N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a triazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This is followed by the introduction of the cyano and fluorophenyl groups through nucleophilic substitution reactions. The final step often involves the coupling of the triazole derivative with a carboxamide precursor under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively, with the active sites of these targets. The triazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-chlorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide
- N-[cyano(2-bromophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs. This can result in different reactivity and binding affinities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-17(2,3)15(24)10-23-9-14(21-22-23)16(25)20-13(8-19)11-6-4-5-7-12(11)18/h4-7,9,13H,10H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXCUGIGAIEPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(N=N1)C(=O)NC(C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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